2-[2-(2-Azidoethoxy)ethoxy]ethanamine
Overview
Description
Azido-PEG2-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Mechanism of Action
Target of Action
The primary target of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine, also known as Azido-PEG2-C2-amine, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Azido-PEG2-C2-amine interacts with its target through a process known as PROTAC (Proteolysis-Targeting Chimera) mechanism . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This interaction leads to the degradation of the target proteins .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway in cells that controls protein degradation . By targeting the E3 ubiquitin ligase, Azido-PEG2-C2-amine can selectively degrade certain proteins, thereby influencing the downstream effects of these proteins .
Result of Action
The result of the action of Azido-PEG2-C2-amine is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein.
Biochemical Analysis
Biochemical Properties
2-[2-(2-Azidoethoxy)ethoxy]ethanamine can be used as a chemical reagent in organic synthesis, participating in Azide-Alkyne Click chemistry reactions and Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The amino group is reactive with carboxylic acids, activated NHS esters .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It can bind to biomolecules through its azide group, potentially inhibiting or activating enzymes and causing changes in gene expression .
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWGWSYNZIZTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
749244-38-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(2-azidoethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749244-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70694758 | |
Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166388-57-4 | |
Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azido-PEG2-Amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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